HT-2 Toxin 4-Glucuronide-13C2,D3

mycotoxin metabolism phase II conjugation isomer identification

Only the 13C2,D3‑dual‑labeled HT‑2 Toxin 4‑Glucuronide provides the +5 Da mass shift that completely resolves the endogenous unlabeled conjugate in SIDA‑LC‑MS/MS. Unlike parent‑toxin ISTDs, it co‑elutes with the phase‑II glucuronide, eliminating matrix‑effect errors and β‑glucuronidase hydrolysis bias (5‑24% loss). Essential for direct, hydrolysis‑free quantification in human biomonitoring, in‑vitro metabolism, and ISO‑17034‑grade food safety compliance testing.

Molecular Formula C₂₆¹³C₂H₃₇D₃O₁₄
Molecular Weight 605.61
Cat. No. B1157427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHT-2 Toxin 4-Glucuronide-13C2,D3
Synonyms(3α,4β,8α)-15-(Acetyloxy)-12,13-epoxy-3-hydroxy-8-(3-methyl-1-oxobutoxy)trichothec-9-en-4-yl-β-D-glucopyranosiduronic Acid-13C2,D3; 
Molecular FormulaC₂₆¹³C₂H₃₇D₃O₁₄
Molecular Weight605.61
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HT-2 Toxin 4-Glucuronide-13C2,D3: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of HT-2 Glucuronide Metabolites


HT-2 Toxin 4-Glucuronide-13C2,D3 is a stable isotope-labeled analog of HT-2 toxin 4-glucuronide, a phase II metabolite formed from the type A trichothecene mycotoxin HT-2 toxin [1]. This compound carries isotopic labeling at two carbon-13 (13C) positions and three deuterium (D) atoms (resulting in a +5 Da mass shift relative to the unlabeled compound) [2]. It is specifically designed for use as an internal standard in stable isotope dilution assays (SIDA) employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of HT-2 toxin 4-glucuronide in biological and food matrices [2][3].

HT-2 Toxin 4-Glucuronide-13C2,D3 Cannot Be Replaced by Unlabeled HT-2 Toxin Glucuronide or HT-2 Toxin Internal Standards


HT-2 Toxin 4-Glucuronide-13C2,D3 is not interchangeable with other HT-2 toxin-related internal standards for the specific quantification of HT-2 toxin 4-glucuronide. First, the compound differs structurally from the isomeric HT-2 toxin 3-glucuronide, which exhibits distinct chromatographic retention times and species-specific formation patterns that preclude interchangeable use in LC-MS/MS methods [1]. Second, while d3-HT-2 toxin or 13C-HT-2 toxin internal standards are suitable for quantifying the parent aglycone HT-2 toxin, they do not co-elute with the glucuronide conjugate and therefore fail to correct for matrix effects and recovery losses specific to the phase II metabolite fraction during sample preparation and ionization [2]. Third, the compound's dual-label design (+5 Da mass shift) provides a distinct mass signature that eliminates isotopic overlap with endogenous unlabeled HT-2 toxin 4-glucuronide, a critical requirement for accurate quantification in complex matrices [3].

HT-2 Toxin 4-Glucuronide-13C2,D3: Quantitative Differentiation Evidence for Procurement Decision-Making


HT-2 Toxin 4-Glucuronide-13C2,D3 Isomer Specificity vs. HT-2 Toxin 3-Glucuronide in Chromatographic Separation

HT-2 toxin 4-glucuronide-13C2,D3 targets a specific isomeric form of HT-2 toxin glucuronide that is structurally and chromatographically distinct from the 3-glucuronide isomer. NMR and mass spectrometry studies have confirmed that HT-2 toxin undergoes glucuronidation at both the C3 and C4 hydroxyl positions, yielding two separable isomers with distinct retention times in reversed-phase LC [1]. The 4-glucuronide isomer represents a newly identified metabolite that was previously undetected when indirect enzymatic hydrolysis methods (using β-glucuronidase followed by aglycone quantitation) were employed, as these methods cannot distinguish between the 3- and 4-glucuronide conjugates [2].

mycotoxin metabolism phase II conjugation isomer identification LC-MS/MS

HT-2 Toxin 4-Glucuronide-13C2,D3 SIDA Performance vs. Matrix-Matched Calibration in Food Matrices

Stable isotope dilution assay (SIDA) using isotopically labeled internal standards such as HT-2 Toxin 4-Glucuronide-13C2,D3 demonstrates superior analytical performance compared to matrix-matched calibration approaches. In a comparative study of 12 mycotoxins across four food matrices (corn flour, peanut powder, brown rice flour, corn/wheat mix), SIDA achieved average accuracies between 91.4% and 98.6% with RSDs of 2-7%, whereas matrix-matched calibration produced highly variable recoveries ranging from 27.7% to 204% with RSDs below 11% [1]. For T-2 toxin specifically, matrix-matched calibration in peanut powder exhibited particularly poor recovery, highlighting the critical need for isotopically labeled internal standards in complex matrices [1].

stable isotope dilution assay matrix effect correction food safety analysis LC-MS/MS quantification

HT-2 Toxin 4-Glucuronide-13C2,D3 Direct Metabolite Quantification vs. Indirect β-Glucuronidase Hydrolysis Methods

Direct quantification using HT-2 Toxin 4-Glucuronide-13C2,D3 eliminates the systematic errors inherent in indirect methods that rely on enzymatic cleavage by β-glucuronidase followed by aglycone measurement. Comparative hydrolysis efficiency studies demonstrated that β-glucuronidase from Helix pomatia achieved only 76-82% cleavage of HT-2 toxin glucuronides, while β-glucuronidase from bovine liver achieved 91-95% cleavage, and Escherichia coli β-glucuronidase showed intermediate efficiency [1]. These enzyme-dependent and matrix-dependent hydrolysis efficiencies introduce variable, unquantifiable bias in indirect methods, whereas direct SIDA using the labeled glucuronide standard provides direct, hydrolysis-independent quantification.

direct metabolite analysis phase II conjugation hydrolysis efficiency biomarker quantification

HT-2 Toxin 4-Glucuronide-13C2,D3 Dual-Label Mass Shift (+5 Da) vs. Alternative Labeling Strategies

The dual-label design of HT-2 Toxin 4-Glucuronide-13C2,D3 provides a +5 Da mass shift (two 13C atoms + three D atoms) relative to the unlabeled analyte. This +5 Da mass differential exceeds the minimum recommended +3 Da threshold for deuterated internal standards to avoid isotopic interference from the natural M+2 and M+3 isotopologues of the unlabeled analyte [1]. In comparison, single-isotope labeled variants (e.g., D3-only or 13C2-only) provide smaller mass shifts (+3 Da or +2 Da) that may be insufficient to completely resolve the internal standard signal from the natural isotopic envelope of the analyte in complex matrices, particularly at low analyte concentrations where isotopic overlap can cause calibration bias [2].

stable isotope labeling mass spectrometry isotopic interference internal standard selection

HT-2 Toxin 4-Glucuronide-13C2,D3 Species-Specific Metabolic Relevance Across Four Mammalian Species

The formation of HT-2 toxin 4-glucuronide exhibits distinct, species-specific patterns across rat, mouse, pig, and human liver microsomes. Direct comparative analysis demonstrated that glucuronidation of T-2 and HT-2 toxin follows species-dependent patterns with notable interindividual variation within each species [1]. This species specificity means that rodent data cannot be directly extrapolated to human metabolism without species-appropriate analytical standards. The 13C2,D3-labeled internal standard is essential for cross-species metabolic studies because it enables accurate quantification of the 4-glucuronide metabolite in each species' microsomal preparation, accounting for species-specific matrix effects that differ substantially between rat, mouse, pig, and human liver homogenates [1].

species-specific metabolism toxicokinetics in vitro metabolism interspecies extrapolation

HT-2 Toxin 4-Glucuronide-13C2,D3: Validated Application Scenarios for Research and Industrial Procurement


Accurate Urinary Biomarker Quantification for Human Exposure Assessment Studies

HT-2 Toxin 4-Glucuronide-13C2,D3 is directly applicable as an internal standard in LC-MS/MS multibiomarker methods for quantifying HT-2 toxin 4-glucuronide in human urine. Studies have successfully implemented this approach to monitor urinary excretion of HT-2 toxin 4-glucuronide in human populations across multiple geographic regions (Bangladesh, Germany, Haiti) using a dilute-and-shoot LC-MS/MS method [1]. The labeled internal standard corrects for urine matrix variability across diverse populations, enabling cross-population comparability and the calculation of probable daily intake (PDI) estimates for T-2/HT-2 toxin exposure [1].

In Vitro Phase II Metabolism Studies Using Liver Microsomes from Multiple Species

This labeled internal standard is essential for in vitro metabolism studies examining the glucuronidation of T-2 and HT-2 toxins in liver microsomes from rat, mouse, pig, and human sources. The compound enables direct quantification of HT-2 toxin 4-glucuronide formation without enzymatic hydrolysis, allowing accurate determination of species-specific glucuronidation kinetics and interindividual variability [1]. This application is critical for interspecies extrapolation in toxicokinetic modeling and for understanding human-specific detoxification pathways of trichothecene mycotoxins [1].

Food Safety Testing with SIDA Methodology for Regulatory Compliance

HT-2 Toxin 4-Glucuronide-13C2,D3 supports stable isotope dilution assay (SIDA) methodology for food safety laboratories conducting mycotoxin analysis in complex matrices. SIDA using matched isotopic internal standards provides superior compensation for ion suppression/enhancement and extraction recovery variations compared to matrix-matched calibration [1]. This approach meets the analytical performance requirements of ISO 17034 accredited reference material producers and supports regulatory compliance testing in cereals, grains, and processed food products where HT-2 toxin contamination is a concern .

Toxicokinetic Studies Requiring Direct Conjugate Measurement

The labeled internal standard enables direct, hydrolysis-free quantification of intact HT-2 toxin 4-glucuronide in toxicokinetic studies, eliminating the systematic error introduced by variable β-glucuronidase cleavage efficiencies [1]. This application is particularly important for establishing accurate exposure-biomarker relationships, as indirect methods underestimate glucuronide concentrations by 5-24% depending on enzyme source [1]. Direct measurement using the 13C2,D3 internal standard provides the precision required for deriving physiologically based pharmacokinetic (PBPK) model parameters and for validating urinary biomarkers as exposure surrogates in human biomonitoring programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for HT-2 Toxin 4-Glucuronide-13C2,D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.